molecular formula C22H28N2O3 B4733144 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine

1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B4733144
M. Wt: 368.5 g/mol
InChI Key: RXGOPSRZXAIDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine, also known as BMBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BMBPP is a piperazine derivative that is structurally similar to many other compounds used in drug development. However, BMBPP has unique properties that make it a promising candidate for scientific research.

Mechanism of Action

1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine acts as an agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine can modulate the activity of serotonin in the brain, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to decrease anxiety and depression-like behaviors. Additionally, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to increase the activity of certain neurotransmitters, including dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages as a research tool, including its high affinity for the serotonin 5-HT1A receptor and its ability to modulate the activity of neurotransmitters. However, there are also limitations to its use in lab experiments. For example, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

The potential applications of 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine in scientific research are numerous. One area of interest is its use as a tool for studying the effects of serotonin on the brain. Additionally, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine may have applications in the development of new drugs for the treatment of mood disorders. Further research is needed to fully understand the potential of 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine as a research tool and drug development candidate.
In conclusion, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a promising compound for scientific research due to its unique properties and potential applications in the study of the central nervous system. Its high affinity for the serotonin 5-HT1A receptor and ability to modulate neurotransmitter activity make it a useful tool for studying the effects of serotonin on the brain. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential of 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine in drug development and scientific research.

Scientific Research Applications

1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a research tool for studying the central nervous system. 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have high affinity for the serotonin 5-HT1A receptor, making it a useful compound for studying the effects of serotonin on the brain.

properties

IUPAC Name

(4-butoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-3-4-17-27-21-9-5-18(6-10-21)22(25)24-15-13-23(14-16-24)19-7-11-20(26-2)12-8-19/h5-12H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGOPSRZXAIDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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